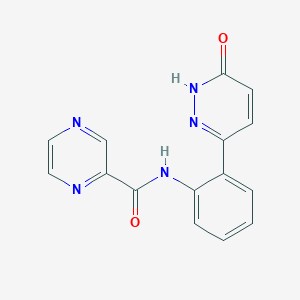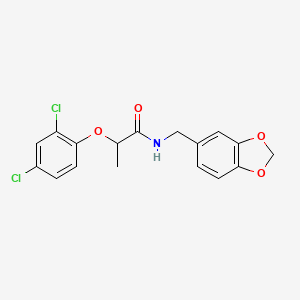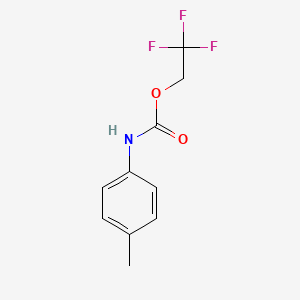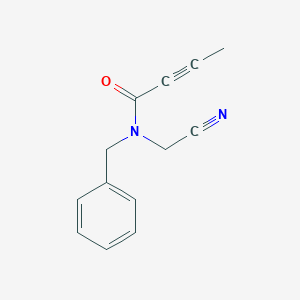
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide" is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered aromatic ring with two nitrogen atoms at opposite positions. Pyrazine derivatives have been extensively studied due to their diverse biological activities and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazine derivatives can be achieved through various methods. One approach involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed cross-coupling between organoboron compounds and halides. This method was used to synthesize a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which are structurally related to the compound of interest . Another synthesis route for pyrazine carboxamides is the reaction of 2,3-pyrazinedicarboxylic anhydride with amines and anilines, which suggests the involvement of an N-heterocyclic carbene intermediate . These methods provide a foundation for the synthesis of various pyrazine carboxamide derivatives.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be characterized using spectroscopic techniques such as NMR and mass spectrometry. The electronic and nonlinear optical properties of these compounds can be investigated through density functional theory (DFT) calculations, which consider parameters like frontier molecular orbitals, HOMO-LUMO energy gap, and hyperpolarizability . Additionally, FT-IR and FT-Raman spectroscopy can be used to compare experimental wavenumbers with theoretical values, providing insights into the molecular vibrations and stability of the compound .
Chemical Reactions Analysis
Pyrazine carboxamides can undergo various chemical reactions, including decarboxylation and reactions with N-heterocyclic carbene intermediates . The reactivity of these compounds can be further explored through molecular dynamics simulations and DFT calculations, which can identify reactive sites and potential electrophilic attack centers . These analyses are crucial for understanding the chemical behavior of pyrazine derivatives and their potential reactivity in different environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The presence of different substituents can affect the HOMO-LUMO energy gap and the compound's electronic properties . The stability and reactivity can be assessed through natural bond orbital analysis and molecular electrostatic potential maps . Additionally, the antimicrobial and anticancer activities of these compounds can be evaluated through biological assays, providing information on their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activities
A study by Ahmad et al. (2012) focused on the synthesis of novel carboxamides based upon the pyrazolobenzothiazine ring system, which shares structural similarities with N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide. These compounds were evaluated for their antioxidant activities, revealing moderate to significant radical scavenging activity. This suggests that compounds within this chemical framework could serve as templates for the development of new biologically active molecules with potential antioxidant properties (Ahmad et al., 2012).
Antimicrobial and Antifungal Activities
Rajurkar and Pund (2014) conducted research on novel Linezolid-like analogues, demonstrating the antimicrobial and antifungal activities of compounds derived from pyrazine-2-carboxamide. The study identified compounds with broad-spectrum antibacterial and antifungal efficacy, emphasizing the role of electron-withdrawing groups in enhancing biological activity. This research indicates that N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide analogues could have significant therapeutic potential against various microbial pathogens (Rajurkar & Pund, 2014).
Acetylcholinesterase Inhibitor Activity
Elumalai et al. (2014) investigated the acetylcholinesterase (AChE) inhibitor activity of novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines, highlighting the potential of pyrazine derivatives as effective AChE inhibitors. This suggests that structural analogues of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide could be explored for the development of new therapeutic agents targeting neurological disorders such as Alzheimer's disease (Elumalai et al., 2014).
Propiedades
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c21-14-6-5-12(19-20-14)10-3-1-2-4-11(10)18-15(22)13-9-16-7-8-17-13/h1-9H,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBCZDYSWLRTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6-Oxo-1H-pyridazin-3-YL)phenyl]pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2511114.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2511116.png)

![tert-butyl 4-(4-{[(4-methylbenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2511119.png)

![1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511122.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2511123.png)
![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)
![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)
![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)
